1-Butyl-3-methylimidazolium hydroxide
CAS No.: 528818-81-7
Cat. No.: VC20753501
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 528818-81-7 |
---|---|
Molecular Formula | C8H16N2O |
Molecular Weight | 156.23 g/mol |
IUPAC Name | 1-butyl-3-methylimidazol-3-ium;hydroxide |
Standard InChI | InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 |
Standard InChI Key | BXOAIZOIDUQOFA-UHFFFAOYSA-M |
SMILES | CCCCN1C=C[N+](=C1)C.[OH-] |
Canonical SMILES | CCCCN1C=C[N+](=C1)C.[OH-] |
Overview of 1-Butyl-3-methylimidazolium hydroxide
1-Butyl-3-methylimidazolium hydroxide, also known as [Bmim]OH, is an ionic liquid with a unique combination of properties that make it useful in various chemical reactions. It is a basic ionic liquid composed of a 1-butyl-3-methylimidazolium cation and a hydroxide anion. This structure gives it high thermal stability, low volatility, and strong basicity.
Synthesis and Preparation
1-Butyl-3-methylimidazolium hydroxide can be synthesized through the reaction of 1-butyl-3-methylimidazole with hydrogen peroxide under alkaline conditions. The reaction involves an oxidation process that forms the desired compound. In industrial settings, the production involves large-scale reactors and controlled conditions to ensure high yield and purity, with careful addition of hydrogen peroxide to the imidazole compound, followed by purification steps. Another method involves anion exchange reactions from 1-butyl-3-methylimidazolium chloride, typically using potassium hydroxide.
Mechanism of Action
The primary target of 1-Butyl-3-methylimidazolium hydroxide is the carbene ring (C2) in its own aggregations, forming O–H···C hydrogen bonds with the carbon atom of the carbene ring. It interacts through hydrogen bonding and hydrogen transfer, specifically a proton transfer process from the hydroxyl group to the carbene ring, which is energetically favorable. This action results in the formation of 1-alkyl imidazoles through a nucleophilic substitution
mechanism.
Chemical Reactions
1-Butyl-3-methylimidazolium hydroxide participates in various chemical reactions:
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Oxidation: The hydroxide anion can act as an oxidizing agent, converting substrates into their oxidized forms. Hydrogen peroxide is often used as an oxidizing agent in these reactions. Major products include oxidized organic compounds like alcohols and ketones.
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Reduction: Under specific conditions, it can act as a reducing agent.
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Substitution: The imidazolium cation can undergo nucleophilic substitution reactions, where the hydroxide anion is replaced by other nucleophiles such as halides or alkoxides. The products vary depending on the nucleophile, resulting in compounds like alkyl halides or ethers.
Applications in Scientific Research
1-Butyl-3-methylimidazolium hydroxide has diverse applications in scientific research:
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Chemistry: It serves as a solvent and catalyst in organic synthesis reactions, including Michael addition, Markovnikov addition, and Knoevenagel condensation .
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Biology: It is used to dissolve and fractionate lignocellulosic biomass, making it valuable in biorefining technologies. For example, it effectively dissolved bacterial cellulose, leading to a decrease in its degree of polymerization, which is useful for 3D printing applications.
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Medicine: Research is being conducted on its potential use in drug delivery systems and as a medium for enzymatic reactions.
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Industry: It is used in metal plating, electropolishing, and as a phase transfer catalyst.
Comparison with Similar Compounds
Compared to compounds like 1-Butyl-3-methylimidazolium chloride, 1-Butyl-3-methylimidazolium acetate, and 1-Butyl-3-methylimidazolium nitrate, the hydroxide variant has higher thermal stability and is more effective in promoting base-catalyzed reactions due to its strong basicity.
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